molecular formula C10H20N2 B13209502 1-[(Azetidin-2-yl)methyl]-4-methylpiperidine

1-[(Azetidin-2-yl)methyl]-4-methylpiperidine

Cat. No.: B13209502
M. Wt: 168.28 g/mol
InChI Key: MKYJUSWWGHCJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Azetidin-2-yl)methyl]-4-methylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Azetidin-2-yl)methyl]-4-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. For example, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been developed for the efficient synthesis of azetidines .

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-2-yl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(Azetidin-2-yl)methyl]-4-methylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(Azetidin-2-yl)methyl]-4-methylpiperidine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)-4-methylpiperidine

InChI

InChI=1S/C10H20N2/c1-9-3-6-12(7-4-9)8-10-2-5-11-10/h9-11H,2-8H2,1H3

InChI Key

MKYJUSWWGHCJHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2CCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.